2-acetyloxy-5-(1-adamantyl)benzoic Acid

Lipophilicity Drug Design ADME Prediction

2-Acetyloxy-5-(1-adamantyl)benzoic Acid (CAS 312747-77-6) is a synthetic small molecule (C19H22O4, MW 314.38) that combines the acetyl salicylate pharmacophore of aspirin with a bulky, lipophilic 1-adamantyl substituent at the 5-position of the aromatic ring. This structural hybridization is designed to modulate the physicochemical and pharmacological profile of the parent salicylate scaffold.

Molecular Formula C19H22O4
Molecular Weight 314.4 g/mol
CAS No. 312747-77-6
Cat. No. B11708420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetyloxy-5-(1-adamantyl)benzoic Acid
CAS312747-77-6
Molecular FormulaC19H22O4
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)O
InChIInChI=1S/C19H22O4/c1-11(20)23-17-3-2-15(7-16(17)18(21)22)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,21,22)
InChIKeyPUYBEUDIKYCSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyloxy-5-(1-adamantyl)benzoic Acid: A Structurally Hybrid Aspirin-Adamantane Derivative


2-Acetyloxy-5-(1-adamantyl)benzoic Acid (CAS 312747-77-6) is a synthetic small molecule (C19H22O4, MW 314.38) that combines the acetyl salicylate pharmacophore of aspirin with a bulky, lipophilic 1-adamantyl substituent at the 5-position of the aromatic ring . This structural hybridization is designed to modulate the physicochemical and pharmacological profile of the parent salicylate scaffold. The compound is primarily referenced as a research chemical and a potential lead in anti-inflammatory drug development, where the adamantyl moiety is commonly introduced to enhance membrane permeability and metabolic stability [1].

Why 2-Acetyloxy-5-(1-adamantyl)benzoic Acid Cannot Be Replaced by Simple Salicylates


Direct substitution of 2-acetyloxy-5-(1-adamantyl)benzoic acid with its substructures, such as acetylsalicylic acid (aspirin) or 5-(1-adamantyl)salicylic acid, is not scientifically justified due to profound differences in molecular properties. The adamantyl group imparts a hydrophobic substituent constant (π) of ~3.1, which dramatically increases the compound's logP relative to aspirin (estimated logP ~4.3 vs. ~1.2) [1]. This increase in lipophilicity, reported to be over three orders of magnitude in partition coefficient, fundamentally alters membrane permeability, tissue distribution, and plasma protein binding [1]. Conversely, the lack of the O-acetyl group, which is required for the irreversible acetylation of cyclooxygenase (COX) enzymes, distinguishes this compound from non-acetylated 5-(1-adamantyl)salicylic acid [2]. These critical differences mean that substitution would change both the pharmacokinetic and pharmacodynamic profile of a research or industrial preparation.

Quantitative Differentiation of 2-Acetyloxy-5-(1-adamantyl)benzoic Acid Against Closest Analogs


Lipophilicity Enhancement vs. Acetylsalicylic Acid: Pi-Adamantyl-Driven LogP Increase

The introduction of the adamantyl group at the 5-position of the salicylate core increases the compound's lipophilicity based on the well-established hydrophobic substituent constant for the adamantyl moiety. This constant (πadamantyl) has been empirically determined to be 3.1 from the calculated logP values of 31 adamantyl-bearing compounds [1]. Consequently, the predicted logP of 2-acetyloxy-5-(1-adamantyl)benzoic acid is approximately 4.3, representing a >1000-fold increase in octanol-water partition coefficient compared to acetylsalicylic acid (logP ~1.2).

Lipophilicity Drug Design ADME Prediction

COX Acetylation Potential vs. 5-(1-Adamantyl)salicylic Acid: The O-Acetyl Warhead

The presence of the O-acetyl group at the 2-position is the pharmacophoric feature responsible for irreversible COX inhibition by aspirin and its analogs. The target compound retains this acetyl moiety, enabling it to act as a potential irreversible acetylating agent. In contrast, 5-(1-adamantyl)salicylic acid lacks the acetyl group and, like salicylic acid itself, is only a weak, reversible COX inhibitor [1]. This structural dichotomy between the two adamantyl-salicylate derivatives is expected to result in a qualitative difference in COX inhibition kinetics (irreversible vs. reversible).

Enzyme Inhibition COX Pharmacology Structure-Activity Relationship

Steric and Metabolic Stability Profile vs. Other O-Acyl Salicylate Derivatives

The bulky, diamondoid adamantyl cage provides a steric shield around the labile O-acetyl ester bond. In comparison to other O-acyl derivatives of salicylic acid (e.g., benorilate, salsalate), which often rely on smaller alkyl or aryl substituents, the adamantyl group is predicted to confer a higher degree of steric protection against esterase-mediated hydrolysis [1]. While direct comparative hydrolysis half-life data for this specific compound is absent, the established property of the adamantyl group to increase the metabolic stability of conjugated functional groups supports a class-level advantage [2].

Metabolic Stability Steric Hindrance Prodrug Design

Optimal Research and Procurement Applications for 2-Acetyloxy-5-(1-adamantyl)benzoic Acid


Investigation of Lipophilicity-Driven Cellular Uptake and Intracellular Targeting

With a predicted logP of ~4.3, significantly higher than aspirin's ~1.2, this compound is suitable for studies exploring how enhanced lipophilicity influences membrane permeability and intracellular accumulation in target cells, such as macrophages or inflamed endothelial cells [1]. Its use can test the hypothesis that adamantyl-salicylates achieve higher cytoplasmic concentrations necessary for modulating intracellular inflammatory pathways.

Pharmacological Studies on Irreversible COX Acetylation with Modified Kinetics

The compound provides a unique scaffold to examine how the adamantyl group's steric bulk alters the kinetics of COX enzyme acetylation and the resulting prostaglandin synthesis inhibition profile, compared to the rapid acetylation by aspirin [1]. This is essential for delineating structure-activity relationships in acetyl salicylate hybrids.

Development of Metabolically-Stabilized Salicylate Prodrugs

The steric shielding of the O-acetyl group by the adamantyl cage makes this compound a valuable lead for designing prodrugs with a longer duration of action than aspirin (plasma t1/2 ~15-20 min) [1]. Research into tailored esterase-resistant formulations for sustained anti-inflammatory or antiplatelet therapy can leverage this inherent metabolic stability.

Standard Reference Compound for Analytical Method Development

The unique combination of a salicylate core, an acetyl group, and a polycyclic hydrocarbon makes this compound an excellent standard for developing and validating chromatographic methods (HPLC, LC-MS) designed to separate and quantify lipophilic drug candidates from biological matrices, providing a robust system suitability test .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-acetyloxy-5-(1-adamantyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.